molecular formula C18H25ClN2O4S B12698886 Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride CAS No. 131962-94-2

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride

Cat. No.: B12698886
CAS No.: 131962-94-2
M. Wt: 400.9 g/mol
InChI Key: GLCKLQYMBGRFLY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonamide with various substituents to achieve the desired chemical structure. One common method involves the reaction of benzenesulfonyl chloride with an amine in the presence of a base, such as pyridine or triethylamine . The reaction is usually carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of benzenesulfonamide derivatives often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in regulating pH and ion balance in cells. The compound inhibits the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, including the suppression of tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide, N-phenyl-: Another sulfonamide derivative with similar biological activities.

    Benzenesulfonamide, N-(2-hydroxyethyl)-: Known for its use as an enzyme inhibitor.

    Benzenesulfonamide, N-(4-methylphenyl)-: Studied for its antimicrobial properties.

Uniqueness

Benzenesulfonamide, N-(3-(2-(2-(dimethylamino)ethoxy)-1-hydroxyethyl)phenyl)-, monohydrochloride is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to inhibit carbonic anhydrase with high selectivity makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

131962-94-2

Molecular Formula

C18H25ClN2O4S

Molecular Weight

400.9 g/mol

IUPAC Name

N-[3-[2-[2-(dimethylamino)ethoxy]-1-hydroxyethyl]phenyl]benzenesulfonamide;hydrochloride

InChI

InChI=1S/C18H24N2O4S.ClH/c1-20(2)11-12-24-14-18(21)15-7-6-8-16(13-15)19-25(22,23)17-9-4-3-5-10-17;/h3-10,13,18-19,21H,11-12,14H2,1-2H3;1H

InChI Key

GLCKLQYMBGRFLY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOCC(C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

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